

Spectral Data Analysis of Ethyl 4-oxoheptanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-oxoheptanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **ethyl 4-oxoheptanoate**. Due to the limited availability of public experimental spectra, this guide utilizes predicted data to facilitate structural analysis and characterization. The information is presented in a structured format to serve as a valuable reference for researchers in organic chemistry, quality control, and drug development.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **ethyl 4-oxoheptanoate** reveals distinct signals for each unique proton environment in the molecule. The data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below.

Atom Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
a	1.25	triplet	7.1	3H
b	4.12	quartet	7.1	2H
c	2.55	triplet	7.0	2H
d	2.77	triplet	7.0	2H
e	2.44	triplet	7.3	2H
f	1.60	sextet	7.4	2H
g	0.92	triplet	7.4	3H

Note: This data is predicted and may vary from experimental values.

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR spectrum of **ethyl 4-oxoheptanoate** provides insights into the carbon framework of the molecule. The table below lists the predicted chemical shifts for each carbon atom.

Atom Label	Predicted Chemical Shift (δ , ppm)
1	172.9
2	60.5
3	14.2
4	35.8
5	36.9
6	209.5
7	45.6
8	17.5
9	13.8

Note: This data is predicted and may vary from experimental values.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality NMR spectra. The following is a general methodology for the analysis of small organic molecules like **ethyl 4-oxoheptanoate**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the sample for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) containing a reference standard (e.g., tetramethylsilane, TMS).
- **Dissolution:** Gently agitate the vial to ensure the sample is fully dissolved.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter into the NMR tube.

NMR Data Acquisition

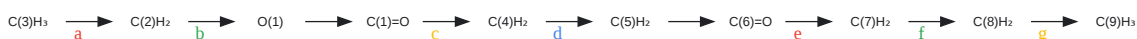
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Locking and Shimming:** The instrument will automatically lock onto the deuterium signal of the solvent and perform a shimming procedure to optimize the magnetic field homogeneity.
- **Parameter Setup:** Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ^{13}C NMR, proton decoupling is typically used.
- **Acquisition:** Initiate the data acquisition process.

Data Processing

- **Fourier Transformation:** The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- **Phasing and Baseline Correction:** The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.
- **Referencing:** The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm).
- **Peak Picking and Integration:** Identify the peaks and integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

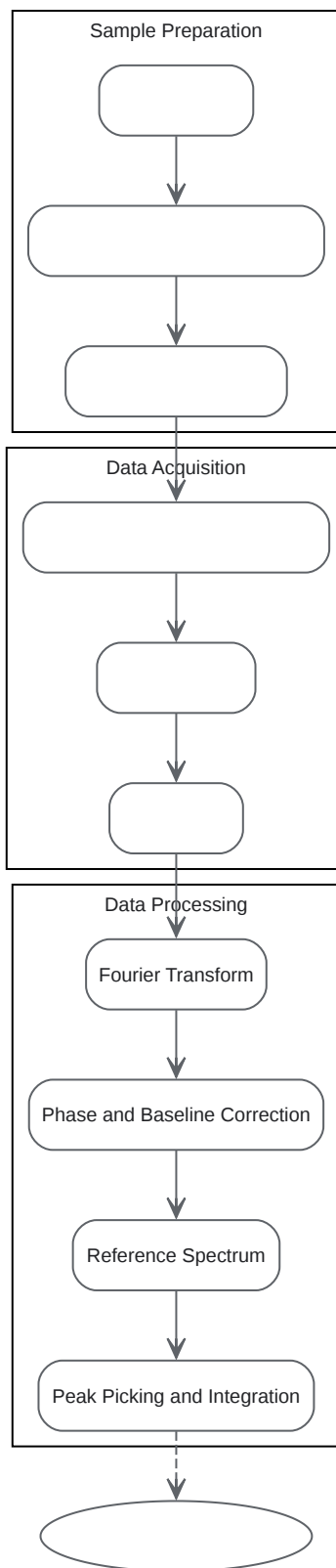
Visualizations

The following diagrams illustrate the chemical structure of **ethyl 4-oxoheptanoate** with atom labeling for NMR assignments and a general workflow for NMR analysis.



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Caption: Chemical structure of **ethyl 4-oxoheptanoate** with atom labeling for NMR assignments.



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Caption: General workflow for NMR spectroscopy from sample preparation to final analysis.

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